molecular formula C13H25N B1315411 N-cyclohexyl-4-methylcyclohexan-1-amine CAS No. 86822-65-3

N-cyclohexyl-4-methylcyclohexan-1-amine

Cat. No. B1315411
CAS RN: 86822-65-3
M. Wt: 195.34 g/mol
InChI Key: DDKRRVVHQZKQCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-cyclohexyl-4-methylcyclohexan-1-amine” is a chemical compound with the molecular formula C13H25N . It is also known as “4-Methylcyclohexanamine” and has a molecular weight of 195.34 .


Molecular Structure Analysis

The molecular structure of “N-cyclohexyl-4-methylcyclohexan-1-amine” consists of a cyclohexane ring with a methyl group (CH3) and an amine group (NH2) attached .


Physical And Chemical Properties Analysis

“N-cyclohexyl-4-methylcyclohexan-1-amine” has a molecular weight of 195.34 . More detailed physical and chemical properties were not found in the sources I accessed.

Scientific Research Applications

Chemical Synthesis and Transformations

N-cyclohexyl-4-methylcyclohexan-1-amine derivatives have been synthesized through various chemical reactions, demonstrating the compound's utility in organic synthesis. For example, the solvent-free synthesis of N-cyclohexyl-2-aryl(alkyl)-imidazo[1,2-a]pyridin-3-amine derivatives has been achieved in good to high yields using N,N,N′,N′-tetrabromobenzene-1,3-disulfonamide and poly(N-bromo-N-ethylbenzene-1,3-disulfonamide) as catalysts under room temperature conditions (Ghorbani‐Vaghei & Amiri, 2014). This highlights the role of specific catalysts in facilitating efficient and environmentally friendly synthesis pathways for compounds related to N-cyclohexyl-4-methylcyclohexan-1-amine.

Enzymatic Cascade Reactions

The synthesis of chiral amines, including structures similar to N-cyclohexyl-4-methylcyclohexan-1-amine, has been explored using enzyme cascade reactions. One study showed the combination of enoate reductase and amine transaminase enzymes to access optically pure amines with complex chiral centers, underscoring the potential of biocatalysis in creating high-value chiral compounds (Skalden et al., 2016). This approach exemplifies the advancements in enzymatic methods for synthesizing structurally complex and optically active amines.

Material Science and Catalysis

In material science and catalysis, derivatives of N-cyclohexyl-4-methylcyclohexan-1-amine have been explored for their roles in various catalytic processes. Research has been conducted on the development of novel ligands and catalysts that include structures derived from N-cyclohexyl-4-methylcyclohexan-1-amine for applications such as ethylene tetramerization, highlighting the importance of structural modifications at the molecular level for enhancing catalytic performance and selectivity (Kuhlmann et al., 2007). Such studies demonstrate the compound's relevance in designing efficient catalytic systems for industrial chemical processes.

Advanced Organic Reactions

Advanced organic reaction mechanisms have also been explored using N-cyclohexyl-4-methylcyclohexan-1-amine and its derivatives as key intermediates or reactants. The understanding of complex reaction pathways, such as ring-opening cyclizations and hydroamination processes, has been enhanced through studies focusing on compounds related to N-cyclohexyl-4-methylcyclohexan-1-amine. These investigations provide insights into the reactivity and potential applications of these compounds in synthesizing novel organic materials and pharmaceuticals (Nambu et al., 2014).

properties

IUPAC Name

N-cyclohexyl-4-methylcyclohexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25N/c1-11-7-9-13(10-8-11)14-12-5-3-2-4-6-12/h11-14H,2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDKRRVVHQZKQCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10525592
Record name N-Cyclohexyl-4-methylcyclohexan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10525592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohexyl-4-methylcyclohexan-1-amine

CAS RN

86822-65-3
Record name N-Cyclohexyl-4-methylcyclohexan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10525592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.